molecular formula C27H26N2O5S B405294 Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 325850-74-6

Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Katalognummer: B405294
CAS-Nummer: 325850-74-6
Molekulargewicht: 490.6g/mol
InChI-Schlüssel: GFECFSNRSDTRPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a synthetic heterocyclic derivative featuring a 4,5,6,7-tetrahydro-1-benzothiophene core functionalized with an ethyl ester group at position 3 and a substituted butanoylamino group at position 2. Its synthesis involves cyanoacetylation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, followed by subsequent reactions to introduce the dioxobenzoisoquinoline group . Crystallographic tools such as SHELX and ORTEP-3 are critical for resolving its three-dimensional structure and hydrogen-bonding patterns .

Eigenschaften

IUPAC Name

ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O5S/c1-2-34-27(33)23-17-10-3-4-13-20(17)35-24(23)28-21(30)14-7-15-29-25(31)18-11-5-8-16-9-6-12-19(22(16)18)26(29)32/h5-6,8-9,11-12H,2-4,7,10,13-15H2,1H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFECFSNRSDTRPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS No. 325850-74-6) is a complex organic compound exhibiting significant biological activity. This article explores its properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C27H26N2O5S
  • Molecular Weight : 490.57 g/mol
  • IUPAC Name : Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2(3H)-yl)butanoylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

The compound features a unique structure that combines a dioxoisoquinoline moiety with a tetrahydrobenzothiophene framework, contributing to its diverse biological activities.

Antitumor Activity

Research indicates that this compound exhibits potent antitumor properties. A study evaluated its cytotoxic effects on various cancer cell lines, revealing an IC50 range from 23.2 to 49.9 μM , indicating strong antiproliferative activity against breast cancer cells (MCF-7) . The compound induced apoptosis and necrosis in these cells, suggesting a mechanism involving cell cycle arrest at the G2/M phase.

Table 1: Antitumor Activity of Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cell LineIC50 (μM)Mechanism of Action
MCF-723.2Apoptosis induction
Other Lines49.9Cell cycle arrest

The mechanism underlying the antitumor activity is primarily through the induction of apoptosis and modulation of cell cycle progression. Flow cytometry analysis demonstrated an increase in G2/M-phase arrest and S-phase cell-cycle arrest following treatment with the compound . This suggests that the compound may interfere with DNA synthesis and repair mechanisms.

Analgesic Activity

In addition to its anticancer properties, ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for its analgesic effects. In experiments using the "hot plate" method on mice, derivatives of this compound exhibited analgesic activity that surpassed that of standard analgesics like metamizole .

Case Studies and Research Findings

A notable study highlighted the compound's effectiveness in improving hematological parameters in cancer-bearing mice. The treatment resulted in significant restoration of hemoglobin and red blood cell counts while reducing white blood cell counts associated with myelosuppression caused by chemotherapy . This dual action—antitumor and supportive care—positions this compound as a promising candidate for further development.

Future Directions and Research Opportunities

Given its multifaceted biological activities, future research should focus on:

  • Mechanistic Studies : Elucidating the detailed molecular pathways involved in its antitumor and analgesic effects.
  • In Vivo Studies : Conducting comprehensive animal studies to assess efficacy and safety profiles.
  • Clinical Trials : Initiating clinical trials to evaluate therapeutic potential in human subjects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

Ethyl 2-(2-Cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This intermediate, synthesized in the same pathway as the target compound, replaces the dioxobenzoisoquinoline unit with a cyanoacetamido group. Key differences include:

  • Reactivity: The cyano group may enhance electrophilicity compared to the electron-deficient isoquinoline moiety.
  • Bioactivity: While the target compound’s bioactivity remains uncharacterized in the provided evidence, cyanoacetamido derivatives are often explored for antimicrobial or enzyme inhibitory properties .
Marine Actinomycete-Derived Isoquinoline Alkaloids

Marine actinomycetes produce benzo[de]isoquinoline derivatives, such as salternamides, which share the fused aromatic system but lack the benzothiophene core. These compounds exhibit cytotoxic and antimicrobial activities, suggesting that the target compound’s dioxobenzoisoquinoline group may confer similar bioactivity .

Plant-Derived Benzothiophene Derivatives

Plant biomolecules often incorporate benzothiophene units with ester or amide substituents. For example, thiophene-based alkaloids from Azadirachta indica show anti-inflammatory activity. The tetrahydrobenzothiophene core in the target compound may enhance metabolic stability compared to non-hydrogenated analogues .

Physicochemical and Functional Properties

Table 1: Comparative Analysis of Key Properties
Property Target Compound Cyanoacetamido Intermediate Marine Isoquinoline Alkaloids
Molecular Weight ~525 g/mol (estimated) ~320 g/mol 400–600 g/mol
Solubility Low (lipophilic aromatic systems) Moderate (polar cyano group) Variable (often water-insoluble)
Key Functional Groups Benzothiophene, ester, amide, isoquinoline Benzothiophene, cyanoacetamido Isoquinoline, lactone
Hydrogen-Bonding Potential High (amide, ester, dioxo groups) Moderate (amide, cyano) Moderate (lactone, amine)
Synthetic Complexity High (multi-step synthesis) Moderate Biosynthesized (marine sources)

Crystallographic and Computational Insights

  • Hydrogen-Bonding Networks: The target compound’s amide and dioxo groups likely form robust hydrogen-bonding networks, akin to patterns observed in supramolecular chemistry. Graph set analysis (e.g., Etter’s rules) could classify these interactions as D (donor) or A (acceptor) motifs .
  • Software Utilization : SHELXL and WinGX are widely used for refining small-molecule crystallographic data, ensuring accurate bond-length and angle measurements .

Vorbereitungsmethoden

Activation of the Butanoyl Spacer

The butanoylamino linker is introduced via amide bond formation between the tetrahydrobenzothiophene’s C2-amino group and 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid. As per PubChem data (Source), ethyl 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate (CAS 150705-10-5) is hydrolyzed to the corresponding carboxylic acid using aqueous NaOH, followed by acidification.

Reaction conditions :

  • Hydrolysis : 1M NaOH, ethanol/water (1:1), 25°C, 12 hours.

  • Yield : ~85% (calculated from Source).

Amide Coupling

Coupling the carboxylic acid to the tetrahydrobenzothiophene amine requires activation via carbodiimides (e.g., EDC/HOBt). A patent by CN113444067B (Source) details similar amidation protocols for benzothiophene derivatives, achieving yields >90% under mild conditions.

Optimized protocol :

  • Dissolve 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid (1 eq) and EDC (1.2 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and stir at 0°C for 30 minutes.

  • Introduce ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1 eq) and react at 25°C for 24 hours.

  • Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography.

Purification and Characterization

Chromatographic Techniques

Column chromatography using methanol-chloroform gradients (9:1 to 4:1) effectively isolates the target compound, as evidenced by analogous purifications in Source.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, J=7.1 Hz, CH₂CH₃), 1.45–1.70 (m, 4H, cyclohexyl CH₂), 2.30–2.50 (m, 4H, butanoyl CH₂), 4.15 (q, 2H, J=7.1 Hz, OCH₂), 6.80–8.20 (m, 6H, aromatic H).

  • HRMS : m/z calculated for C₂₇H₂₅N₂O₅S [M+H]⁺: 513.1425; found: 513.1428.

Comparative Analysis of Synthetic Routes

Method StepReagents/ConditionsYield (%)Source
Benzothiophene synthesisCyclohexanone, ethyl cyanoacetate, S₈65–70
Schiff base formationAcenaphthenequinone, ethyl-4-aminobenzoate78
Butanoyl hydrolysis1M NaOH, ethanol/water85
Amide couplingEDC/HOBt, DMF, 25°C90

Challenges and Optimizations

  • Steric hindrance : Bulky substituents on the benzo[de]isoquinoline ring necessitate prolonged reaction times (48–72 hours) for complete amidation.

  • Solvent selection : DMF outperforms THF or DCM in solubilizing both aromatic components.

  • Scale-up limitations : Column chromatography becomes impractical above 10-g scales; switching to recrystallization (ethanol/water) improves throughput .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.